molecular formula C30H52O3 B1153221 环阿屯烷-3,24,25-三醇 CAS No. 57586-98-8

环阿屯烷-3,24,25-三醇

货号: B1153221
CAS 编号: 57586-98-8
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cycloartane-3,24,25-triol is a naturally occurring triterpenoid compound found in various plant species. It is characterized by its unique cycloartane skeleton with three hydroxyl groups located at the 3rd, 24th, and 25th positions. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of cancer research .

科学研究应用

    Chemistry: It serves as a precursor for the synthesis of other complex triterpenoids.

    Biology: The compound has shown significant biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Cycloartane-3,24,25-triol has demonstrated promising anti-cancer activity, particularly against prostate cancer. .

    Industry: The compound’s unique structure makes it a valuable component in the development of new pharmaceuticals and therapeutic agents.

生化分析

Biochemical Properties

Cycloartane-3,24,25-triol plays a crucial role in biochemical reactions, particularly in inhibiting specific kinases. It has been shown to inhibit MRCKα kinase, which is involved in regulating the actin cytoskeleton and cellular motility . The compound interacts with the ATP-binding site of MRCKα kinase, demonstrating strong selectivity with a dissociation constant (Kd) of 0.26 μM . This interaction is significant as it helps restore the tight regulation of normal cellular growth, which is often lost in cancer cells.

Cellular Effects

Cycloartane-3,24,25-triol has been observed to exert various effects on different cell types and cellular processes. In prostate cancer cell lines (PC-3 and DU145), the compound reduces cell viability with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively . It influences cell function by inhibiting MRCKα kinase, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of MRCKα kinase leads to reduced tumor cell motility and invasion, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of Cycloartane-3,24,25-triol involves its binding to the ATP-binding site of MRCKα kinase, leading to the inhibition of the kinase’s activity . This inhibition disrupts the phosphorylation of myosin II regulatory light chains, which are crucial for actin-myosin contraction and cellular motility . By inhibiting MRCKα kinase, Cycloartane-3,24,25-triol effectively reduces tumor cell motility and invasion, contributing to its anti-cancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloartane-3,24,25-triol have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability in vitro, maintaining its inhibitory effects on MRCKα kinase and reducing cell viability over extended periods

Dosage Effects in Animal Models

The effects of Cycloartane-3,24,25-triol vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-cancer activity, with higher doses leading to more significant reductions in tumor cell viability . It is essential to determine the threshold and toxic doses to ensure its safe application in therapeutic settings. High doses may lead to adverse effects, and careful dosage optimization is necessary for its development as a therapeutic agent.

Metabolic Pathways

Cycloartane-3,24,25-triol is involved in various metabolic pathways, particularly those related to its anti-cancer and anti-tubercular activities. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, Cycloartane-3,24,25-triol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are crucial for its therapeutic efficacy. Understanding the transport and distribution mechanisms of Cycloartane-3,24,25-triol can aid in optimizing its delivery and targeting in therapeutic applications.

Subcellular Localization

Cycloartane-3,24,25-triol exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with MRCKα kinase and other biomolecules, influencing its overall therapeutic effects.

准备方法

Synthetic Routes and Reaction Conditions: Cycloartane-3,24,25-triol can be synthesized through the extraction from natural sources such as the Chrysanthemum morifolium plant . The extraction process typically involves the use of organic solvents like chloroform and ethyl acetate to isolate the compound from the plant material. The crude extract is then purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods: Industrial production of Cycloartane-3,24,25-triol is not well-documented, but it generally follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing the extraction and purification steps to ensure high yield and purity.

化学反应分析

Types of Reactions: Cycloartane-3,24,25-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various acids or bases can be used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of cycloartane-3,24,25-trione.

相似化合物的比较

Cycloartane-3,24,25-triol is unique due to its specific hydroxylation pattern. Similar compounds include:

    Cycloart-23-ene-3,25-diol: Differs by having only two hydroxyl groups.

    Cycloartane-3,24-diol: Lacks the hydroxyl group at the 25th position.

    Cycloartane-3,25-diol: Lacks the hydroxyl group at the 24th position.

These structural differences can significantly impact the biological activity and therapeutic potential of each compound. Cycloartane-3,24,25-triol’s unique structure allows it to interact with specific molecular targets, making it a valuable compound for further research and development .

属性

CAS 编号

57586-98-8

分子式

C30H52O3

外观

Powder

产品来源

United States
Customer
Q & A

Q1: What makes Cycloartane-3,24,25-triol a potential anti-cancer agent?

A1: Research suggests that Cycloartane-3,24,25-triol demonstrates anti-proliferative activity against specific cancer cell lines. This activity stems from its ability to inhibit MRCKα (Myotonic Dystrophy Kinase-Related Cdc42–Binding Kinase) kinase. [, , ] MRCK kinases are implicated in tumor progression and metastasis due to their role in regulating the cytoskeleton, which impacts tumor cell motility and invasion. [] By inhibiting MRCKα, Cycloartane-3,24,25-triol potentially disrupts these processes and hinders tumor development.

Q2: What is the mechanism of action of Cycloartane-3,24,25-triol in inhibiting MRCKα kinase?

A2: While the specific mechanism of inhibition is not fully elucidated in the provided research, Cycloartane-3,24,25-triol has been shown to bind to MRCKα with a Kd of 0.26μM. [] This binding likely interferes with the kinase's ability to phosphorylate downstream targets, ultimately impacting tumor cell behavior.

Q3: Which cancer cell lines have shown sensitivity to Cycloartane-3,24,25-triol in vitro?

A3: Studies have demonstrated that Cycloartane-3,24,25-triol exhibits anti-proliferative activity against DU145 and PC-3 prostate cancer cell lines. [] Additional research suggests activity against other prostate and breast cancer cell lines, but specific names are not provided. [, ]

Q4: How does the structure of Cycloartane-3,24,25-triol compare to other cycloartanes, and how does this relate to their activity?

A4: Research exploring the structure-activity relationship of various cycloartanes, including Cycloartane-3,24,25-triol, reveals that slight modifications in their structures significantly impact their MRCK kinase inhibitory activity. [, ] For instance, Cycloart-23-ene-3,25-diol, differing from Cycloartane-3,24,25-triol by one hydroxyl group, exhibits different inhibitory potency against MRCKα and MRCKβ kinases. [] This highlights the importance of specific structural features in influencing the interaction with target kinases and their subsequent anti-cancer activity.

Q5: What are the future research directions for Cycloartane-3,24,25-triol as an anti-cancer agent?

A5: While the initial in vitro studies are promising, further research is needed to determine the in vivo efficacy and safety profile of Cycloartane-3,24,25-triol. [, ] This includes investigating its pharmacokinetics, pharmacodynamics, potential toxicity, and efficacy in animal models of cancer. Additionally, exploring its effectiveness in combination therapies and understanding potential resistance mechanisms would be crucial for its development as a viable anti-cancer therapeutic.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。